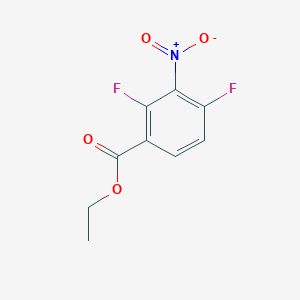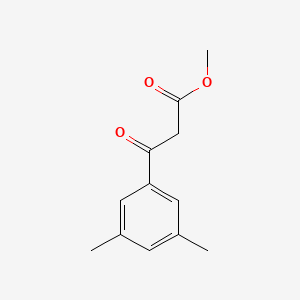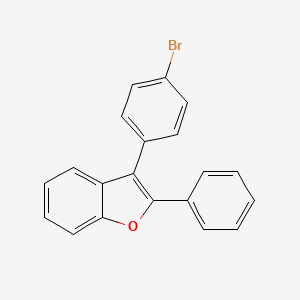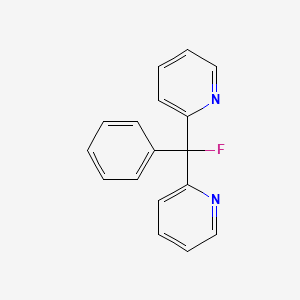
Ethyl 2,4-difluoro-3-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2,4-difluoro-3-nitrobenzoate is an organic compound with the molecular formula C9H7F2NO4 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 3 is replaced by a nitro group The ester group is attached to the carboxyl group of the benzoic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4-difluoro-3-nitrobenzoate typically involves a multi-step process:
Nitration: The starting material, 2,4-difluorobenzoic acid, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid. This introduces the nitro group at the 3-position of the benzene ring.
Esterification: The resulting 2,4-difluoro-3-nitrobenzoic acid is then esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
化学反应分析
Types of Reactions
Ethyl 2,4-difluoro-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines and thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
Reduction: Ethyl 2,4-difluoro-3-aminobenzoate.
Substitution: Products depend on the nucleophile used, such as ethyl 2-amino-4-fluoro-3-nitrobenzoate.
Hydrolysis: 2,4-difluoro-3-nitrobenzoic acid and ethanol.
科学研究应用
Ethyl 2,4-difluoro-3-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Material Science: It is used in the development of novel materials with specific properties, such as fluorinated polymers.
作用机制
The mechanism of action of ethyl 2,4-difluoro-3-nitrobenzoate and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.
相似化合物的比较
Ethyl 2,4-difluoro-3-nitrobenzoate can be compared with other similar compounds, such as:
Ethyl 2,4-dichloro-3-nitrobenzoate: Similar structure but with chlorine atoms instead of fluorine. The fluorine atoms in this compound can provide different electronic properties and reactivity.
Ethyl 2,4-difluoro-3-aminobenzoate: The amino derivative obtained by reduction of the nitro group. This compound has different reactivity and potential biological activities.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, medicinal chemistry, and material science. Its unique structure allows it to undergo various chemical reactions, making it a valuable intermediate in the development of new compounds and materials.
属性
分子式 |
C9H7F2NO4 |
|---|---|
分子量 |
231.15 g/mol |
IUPAC 名称 |
ethyl 2,4-difluoro-3-nitrobenzoate |
InChI |
InChI=1S/C9H7F2NO4/c1-2-16-9(13)5-3-4-6(10)8(7(5)11)12(14)15/h3-4H,2H2,1H3 |
InChI 键 |
VKOJQZTYTKLHSR-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C(=C(C=C1)F)[N+](=O)[O-])F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(4-methyl-N-tosylbenzenesulfonamide)](/img/structure/B12830341.png)


![1,10-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-3,8-dimethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12830350.png)
![5,7-Dibromo-2-(chloromethyl)-1H-benzo[d]imidazole](/img/structure/B12830359.png)
![methyl N-[1-[2-[2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate;sulfuric acid](/img/structure/B12830382.png)

![4-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B12830390.png)


![1-(Methoxymethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12830398.png)


